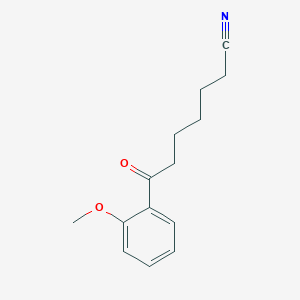

7-(2-Methoxyphenyl)-7-oxoheptanenitrile

Descripción

Chemical Identity:

7-(2-Methoxyphenyl)-7-oxoheptanenitrile (CAS: 111141-00-5) is a nitrile-containing organic compound featuring a seven-carbon aliphatic chain. Key structural elements include:

- A ketone group at position 5.

- A 2-methoxyphenyl substituent (methoxy group at the ortho position of the benzene ring).

- A terminal nitrile (-C≡N) group.

For instance, describes the use of chloroacetonitrile in coupling reactions with phenolic derivatives, suggesting a plausible route for introducing the nitrile group in similar frameworks . The compound is likely utilized as an intermediate in pharmaceuticals or fine chemicals, given its structural resemblance to bioactive molecules (e.g., piperazine derivatives in ) .

Propiedades

IUPAC Name |

7-(2-methoxyphenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-14-10-6-5-8-12(14)13(16)9-4-2-3-7-11-15/h5-6,8,10H,2-4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKAIPOHAPNEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645188 | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-54-4 | |

| Record name | 2-Methoxy-ζ-oxobenzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyphenyl)-7-oxoheptanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable nitrile compound under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Methods

In an industrial setting, the production of 7-(2-Methoxyphenyl)-7-oxoheptanenitrile may involve continuous-flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

7-(2-Methoxyphenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(2-Methoxyphenyl)-7-hydroxyheptanenitrile.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

7-(2-Methoxyphenyl)-7-oxoheptanenitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 7-(2-Methoxyphenyl)-7-oxoheptanenitrile exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

ETHYL 7-(3-METHOXYPHENYL)-7-OXOHEPTANOATE (CAS: 122115-58-6)

- Structural Differences :

- Substituent Position: 3-Methoxyphenyl (meta vs. ortho position).

- Terminal Group: Ethyl ester (-COOEt) instead of nitrile (-C≡N).

- The ester group enhances hydrolytic stability compared to the reactive nitrile, making it more suitable for prodrug formulations .

7-(METHYLTHIO)HEPTANENITRILE (CAS: Not provided)

Substituent Position and Bioactivity

ETHYL 7-(4-BROMO-2-METHYLPHENYL)-7-OXOHEPTANOATE (CAS: 898776-98-2)

- Structural Differences :

- Bromine and methyl groups at the 4- and 2-positions of the phenyl ring.

- Implications: Bromine’s electronegativity and steric bulk may enhance binding affinity in receptor-ligand interactions, as seen in halogen-bonding motifs.

Piperazine Derivatives (HBK14–HBK19)

- Structural Differences: Piperazine core with 2-methoxyphenyl and phenoxyalkyl substituents.

- Implications :

- The piperazine moiety introduces basicity and hydrogen-bonding capability, critical for central nervous system (CNS) targeting, as seen in antipsychotic or antidepressant agents .

Actividad Biológica

7-(2-Methoxyphenyl)-7-oxoheptanenitrile, a compound with the CAS number 898786-54-4, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The structure of 7-(2-Methoxyphenyl)-7-oxoheptanenitrile features a methoxy group attached to a phenyl ring and a nitrile functional group. The synthesis typically involves multi-step organic reactions, which may include oxidation and substitution reactions.

Synthesis Overview

- Starting Materials : The synthesis often begins with commercially available precursors that can be modified through various chemical reactions.

- Key Reactions :

- Oxidation : Converts specific functional groups to ketones or aldehydes.

- Substitution : Introduces additional functional groups to enhance biological activity.

The biological activity of 7-(2-Methoxyphenyl)-7-oxoheptanenitrile is believed to result from its interaction with various biomolecular targets. The methoxy group may enhance lipophilicity, allowing better interaction with lipid membranes and proteins.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that 7-(2-Methoxyphenyl)-7-oxoheptanenitrile exhibits several biological activities:

- Anticancer Properties : Studies suggest it may impede cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

- Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels in cell cultures | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

Several case studies have examined the effects of 7-(2-Methoxyphenyl)-7-oxoheptanenitrile in clinical and laboratory settings:

-

Case Study on Anticancer Effects :

- A study investigated the compound's effect on breast cancer cells, demonstrating significant reduction in cell viability at concentrations above 10 μM.

- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

-

Case Study on Anti-inflammatory Activity :

- In an animal model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines compared to control groups.

-

Case Study on Antimicrobial Efficacy :

- Testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations, suggesting potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.